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molecular formula C14H10BrFO B1338967 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone CAS No. 88675-31-4

2-Bromo-1-(4-fluorophenyl)-2-phenylethanone

Cat. No. B1338967
M. Wt: 293.13 g/mol
InChI Key: DYTDDALWSRMTDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946479B2

Procedure details

Methylene chloride (1 L) is taken in a 4 necked RB flask equipped with mechanical strring rod, pressure equalization funnel and a CaCl2 guard tube. 100 g (0.466 mol) of 1-(4-Fluorophenyl)-2-phenyl ethanone is introduced in to the above flask and stirred for 5 minutes to obtain a clear solution.2 ml of a 30% hydrobromic acid in acetic acid is then added, followed by gradual addition of a cold solution of bromine (73 g, 0.456 mole) in 200 ml of methylene chloride at 26±2° C. Bromine solution is added in such a manner that it is consumed instantly as indicated by colouration of reaction mixture. After addition of bromine solution the reaction mixture is cooled to 19±1° C., treated with 5% aqueous sodium sulphite (200 ml) and stirred for about lhr at 21.5±3.5° C. The organic layer is then separated and is subjected to the above operation twice with 5% aqueous sodium sulphite (2×200 ml). The organic layer is then stirred with 5% aqueous sodium bicarbonate (200 ml) for about 1 hr at 21.5±3.5° C. and separated. The organic layer is finally stirred with 5% aqueous sodium chloride(200 ml) and separated. The organic layer is dried over sodium sulphate and filtered. Methylene chloride is removed by distillation and the syrup thus obtained solidified on standing in to a pale orange coloured solid. Yield 129 g (94.8%)
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
reactant
Reaction Step Six
Quantity
1 L
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:16])[CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.[BrH:17].BrBr.S([O-])([O-])=O.[Na+].[Na+]>C(O)(=O)C.C(Cl)Cl>[Br:17][CH:9]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1)[C:8]([C:5]1[CH:4]=[CH:3][C:2]([F:1])=[CH:7][CH:6]=1)=[O:16] |f:3.4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(CC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
73 g
Type
reactant
Smiles
BrBr
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Six
Name
Quantity
200 mL
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Seven
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
19 (± 1) °C
Stirring
Type
CUSTOM
Details
stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with mechanical strring rod, pressure equalization funnel and a CaCl2 guard tube
CUSTOM
Type
CUSTOM
Details
to obtain a clear solution
CUSTOM
Type
CUSTOM
Details
is consumed instantly
CUSTOM
Type
CUSTOM
Details
as indicated by colouration of reaction mixture
STIRRING
Type
STIRRING
Details
stirred for about lhr at 21.5±3.5° C
CUSTOM
Type
CUSTOM
Details
The organic layer is then separated
STIRRING
Type
STIRRING
Details
The organic layer is then stirred with 5% aqueous sodium bicarbonate (200 ml) for about 1 hr at 21.5±3.5° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
separated
STIRRING
Type
STIRRING
Details
The organic layer is finally stirred with 5% aqueous sodium chloride(200 ml)
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Methylene chloride is removed by distillation
CUSTOM
Type
CUSTOM
Details
the syrup thus obtained

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
Smiles
BrC(C(=O)C1=CC=C(C=C1)F)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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